REACTION_CXSMILES
|
[H-].[Na+].FC(F)CO.C([NH:12][S:13]([C:16]1[C:21]([I:22])=[CH:20][CH:19]=[CH:18][C:17]=1[F:23])(=[O:15])=[O:14])(C)(C)C.FC(F)(F)C(O)=O>O1CCCC1>[F:23][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([I:22])[C:16]=1[S:13]([NH2:12])(=[O:14])=[O:15] |f:0.1|
|
Name
|
N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=C(C=CC=C1I)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
FC(CO)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature until the evolution of gas ceases
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this initial charge
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)I)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.29 mmol | |
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |